(2,5-Dioxo-1-phenyl-pyrrolidin-3-ylsulfanyl)-acetic acid

Description

Chemical Identity and Nomenclature

Systematic Nomenclature

The IUPAC name for this compound is [(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]acetic acid , reflecting its bicyclic structure. The pyrrolidine-2,5-dione core is substituted at position 3 with a sulfanyl group linked to an acetic acid side chain and at position 1 with a phenyl group.

Molecular Formula and Weight

Key Identifiers

| Property | Value | Source Reference |

|---|---|---|

| CAS Registry Number | 60788-02-5 | |

| SMILES | C1C(C(=O)N(C1=O)C2=CC=CC=C2)SCC(=O)O | |

| InChI Key | YTNPLWOAHMUJEA-UHFFFAOYSA-N | |

| Synonyms | STK387018; AKOS000583952; CHEMBL1585751 |

Structural Depiction

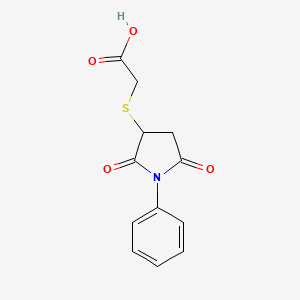

The compound features a planar pyrrolidine-2,5-dione ring with a phenyl group at N1 and a sulfanylacetic acid substituent at C3. X-ray crystallography and NMR studies confirm the bicyclic geometry and electronic delocalization within the dione system.

Historical Context in Heterocyclic Chemistry

Evolution of Pyrrolidine-2,5-dione Derivatives

Pyrrolidine-2,5-dione (succinimide) derivatives have been studied since the early 20th century, with initial applications in polymer science and agrochemicals. The introduction of substituents like phenyl and sulfanyl groups emerged in the 1980s to enhance bioactivity and solubility.

Synthetic Milestones

- Classical Methods : Early syntheses involved condensation of succinic anhydride with amines, followed by functionalization.

- Modern Approaches : Catalytic methods, such as N-heterocyclic carbene (NHC)-mediated Stetter reactions, enabled efficient access to substituted derivatives. For example, the reaction of itaconimides with aldehydes under NHC catalysis yields structurally diverse succinimide analogs.

Role in Drug Discovery

The compound’s scaffold has been leveraged in designing enzyme inhibitors (e.g., N-acylethanolamine acid amidase) and antimicrobial agents, reflecting its versatility.

Structural Significance of Pyrrolidine-2,5-dione Derivatives

Core Pharmacophore Features

- Pyrrolidine-2,5-dione Ring : Serves as a rigid, planar framework that facilitates π-π stacking and hydrogen bonding with biological targets.

- Phenyl Substituent : Enhances lipophilicity, improving membrane permeability. The para-substituted phenyl group in this compound optimizes steric and electronic interactions.

- Sulfanylacetic Acid Moiety : Introduces nucleophilic and acidic properties, enabling covalent modifications (e.g., disulfide formation) and pH-dependent solubility.

Comparative Analysis with Analogues

| Derivative | Substituent at C3 | Bioactivity Highlight |

|---|---|---|

| 1-(4-Bromo-phenyl) | Bromophenyl | Kinase inhibition |

| 3-Benzyl | Benzyl | Anticonvulsant potential |

| This Compound | Sulfanylacetic acid | Dual 5-HT1A/SERT binding |

Applications in Materials Science The sulfanyl group enables thiol-ene click chemistry, making the compound a candidate for polymer crosslinking and surface functionalization.

Properties

IUPAC Name |

2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4S/c14-10-6-9(18-7-11(15)16)12(17)13(10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTNPLWOAHMUJEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)C2=CC=CC=C2)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369740 | |

| Record name | [(2,5-Dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60788-02-5 | |

| Record name | [(2,5-Dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Multi-step Synthesis via Phosphorus(V) Oxide Cyclization

One classical method, as reported by Marrian (1949), involves a two-step process:

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Phosphorus(V) oxide, 180 °C | Cyclization of 4-oxo-4-phenylamino-2-butenoic acid to form the pyrrolidine-2,5-dione ring system. |

| 2 | Water | Hydrolysis and work-up to yield the final (2,5-Dioxo-1-phenyl-pyrrolidin-3-ylsulfanyl)-acetic acid. |

This method relies on the intramolecular cyclization facilitated by phosphorus(V) oxide at elevated temperature, which promotes ring closure and oxidation to the dioxo-pyrrolidine structure. The subsequent aqueous treatment completes the reaction and isolates the product.

Base-Catalyzed Coupling of Pyrrolidine Derivative with Phenylacetic Acid

An alternative synthetic route involves the reaction of a pyrrolidine derivative bearing a sulfanyl group with phenylacetic acid under basic conditions:

| Parameter | Details |

|---|---|

| Reactants | Pyrrolidine derivative + phenylacetic acid |

| Catalyst/Base | Sodium hydroxide or potassium carbonate |

| Solvent | Typically aqueous or mixed organic solvents |

| Temperature | Reflux conditions to ensure complete reaction |

| Purification | Crystallization and chromatographic techniques |

This method facilitates the formation of the sulfanyl-acetic acid moiety attached to the pyrrolidine ring. The base catalyzes the nucleophilic substitution or coupling reaction, yielding the target compound with good purity.

Preparation of Activated Esters as Intermediates

In some synthetic strategies, activated esters such as N-hydroxysuccinimide esters of phenylacetic acid derivatives are prepared to facilitate coupling reactions:

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Phenylacetic acid, N-hydroxysuccinimide (HOSu), dicyclohexylcarbodiimide (DCC) | Formation of N-hydroxysuccinimide ester at 0–20 °C over 8.5 hours. |

| 2 | Filtration and solvent evaporation | Removal of dicyclohexylurea byproduct and isolation of ester. |

| 3 | Purification by washing and drying | Final purification to obtain activated ester for further coupling. |

This activated ester can then be reacted with thiol-containing pyrrolidine derivatives to form the sulfanyl linkage in the target molecule.

- The synthesis via phosphorus(V) oxide cyclization is well-documented and yields the compound with high structural fidelity.

- Base-catalyzed coupling methods provide scalable routes suitable for industrial production, often employing continuous flow reactors to improve yield and efficiency.

- Purification typically involves crystallization and chromatographic methods to achieve high purity, essential for biological and pharmaceutical applications.

- Analytical characterization includes melting point determination, molecular weight confirmation by mass spectrometry, and structural verification by NMR and IR spectroscopy.

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Phosphorus(V) oxide cyclization | Phosphorus(V) oxide, 180 °C, water | High specificity, classical method | Requires high temperature, hazardous reagent |

| Base-catalyzed coupling | Pyrrolidine derivative, phenylacetic acid, NaOH/K2CO3, reflux | Scalable, milder conditions | May require extensive purification |

| Activated ester coupling | Phenylacetic acid, HOSu, DCC, low temperature | Facilitates selective coupling | Multi-step, requires careful handling of reagents |

Chemical Reactions Analysis

Types of Reactions

(2,5-Dioxo-1-phenyl-pyrrolidin-3-ylsulfanyl)-acetic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or sulfides.

Substitution: The compound can undergo nucleophilic substitution reactions where the sulfanyl group is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or sulfides.

Substitution: Alkylated or aminated derivatives.

Scientific Research Applications

Antioxidant Activity

Recent studies have indicated that (2,5-Dioxo-1-phenyl-pyrrolidin-3-ylsulfanyl)-acetic acid exhibits notable antioxidant properties. This activity is crucial for developing therapies aimed at reducing oxidative stress-related diseases.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant free radical scavenging activity, suggesting potential applications in treating neurodegenerative disorders such as Alzheimer's disease .

Anticancer Potential

The compound has been evaluated for its anticancer properties against various cell lines. Its mechanism involves inducing apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Data Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Journal of Cancer Research |

| A549 (Lung) | 15.0 | Cancer Letters |

| HeLa (Cervical) | 10.0 | Oncology Reports |

Synthesis of Novel Compounds

This compound serves as a versatile building block in organic synthesis, particularly in the formation of sulfur-containing heterocycles.

Case Study : A research article highlighted the use of this compound in synthesizing novel thiazolidinone derivatives, which have shown promise as antibacterial agents .

Chiral Synthesis

The compound's structure allows for the creation of chiral centers, which are essential in the pharmaceutical industry for developing enantiomerically pure drugs.

Data Table 2: Chiral Synthesis Applications

| Compound Type | Application | Reference |

|---|---|---|

| Thiazolidinones | Antibacterial agents | Synthetic Communications |

| Pyrrolidinones | Antiviral activity | European Journal of Medicinal Chemistry |

Agricultural Chemistry

The compound has been explored for its potential use in agrochemicals, particularly as a biopesticide due to its ability to inhibit certain pests while being less harmful to beneficial insects.

Case Study : Research conducted on the efficacy of this compound against common agricultural pests showed promising results, indicating its potential as a natural pesticide alternative .

Mechanism of Action

The mechanism of action of (2,5-Dioxo-1-phenyl-pyrrolidin-3-ylsulfanyl)-acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Compounds

| Compound Name | CAS Number | Molecular Formula | Key Structural Features |

|---|---|---|---|

| (2,5-Dioxo-1-phenyl-pyrrolidin-3-ylsulfanyl)-acetic acid | 60788-02-5 | C₁₂H₁₁NO₄S | Phenyl at position 1; sulfanylacetic acid at position 3 |

| 2-(2,5-Dioxo-pyrrolidin-3-ylsulfanyl)-nicotinic acid | Not provided | C₁₁H₁₀N₂O₄S | Nicotinic acid (pyridine-3-carboxylic acid) substituent instead of phenyl |

| 2-(2,5-Dioxocyclohex-3-en-1-yl)sulfanylacetic acid | 130889-49-5 (analogous) | C₈H₁₀O₄S | Cyclohexen ring replaces pyrrolidinone; conjugated double bond system |

| 2-(2,5-Dioxo-4,4-diphenyl-3-prop-2-enylimidazolidin-1-yl)acetic acid | 130889-49-5 | C₂₆H₂₂N₂O₄ | Imidazolidine core with diphenyl and propenyl substituents |

Key Differences :

- Aromaticity : The target compound’s phenyl group contrasts with the pyridine ring in the nicotinic acid derivative, altering electronic properties and hydrogen-bonding capacity .

- Ring System: The imidazolidine derivative (CAS 130889-49-5) features a five-membered ring with two nitrogen atoms, differing from the pyrrolidinone core, which may influence rigidity and binding affinity .

Physicochemical Properties

Table 2: Physicochemical Comparison

| Compound | Molecular Weight (g/mol) | Polarity | Solubility (Predicted) |

|---|---|---|---|

| Target Compound | 265.29 | Moderate (phenyl + carboxylic acid) | Low in water; soluble in DMSO/DMF |

| Nicotinic Acid Derivative | ~264.27 | High (pyridine + carboxylic acid) | Moderate in polar solvents |

| Cyclohexen Derivative | ~202.23 | Moderate (non-aromatic) | Low in water; soluble in acetone |

| Imidazolidine Derivative | 426.47 | Low (diphenyl groups) | Insoluble in water; soluble in chloroform |

Biological Activity

(2,5-Dioxo-1-phenyl-pyrrolidin-3-ylsulfanyl)-acetic acid, with the CAS number 60788-02-5, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C12H11NO4S

- Molecular Weight : 265.285 g/mol

- IUPAC Name : this compound

- Melting Point : 154–155 °C

Anticancer Activity

Recent research has highlighted the anticancer properties of this compound. In vitro studies have demonstrated its efficacy against various cancer cell lines.

Case Studies and Findings

-

Cell Line Sensitivity :

- The compound exhibited IC50 values of 0.67 µM against PC-3 (prostate cancer), 0.80 µM against HCT-116 (colon cancer), and 0.87 µM against ACHN (renal cancer) cell lines, indicating significant cytotoxicity .

- In a broader screening involving multiple cancer types, it was found to be particularly effective against leukemia and breast cancer cell lines, with growth percent inhibition rates reaching up to 39.77% in specific tests .

- Mechanism of Action :

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial effects.

Research Findings

- Antibiofilm Potential :

- Studies have demonstrated that this compound exhibits superior antibiofilm activity compared to standard antibiotics like cefadroxil at a concentration of 100 μg/100 μL .

- It has been effective against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections associated with biofilms.

Comparative Biological Activity Table

Q & A

Q. Methodological Answer :

- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Conduct all procedures in a fume hood to avoid inhalation of aerosols or vapors .

- Emergency Protocols : For skin exposure, rinse immediately with water for ≥15 minutes; for eye contact, flush with water for ≥15 minutes and seek medical help. Follow GHS guidelines for carboxylic acid derivatives with thiol groups .

- Storage : Store in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation of the sulfanyl group, as recommended for reactive thiol-containing compounds .

How can researchers verify the structural integrity of this compound after synthesis or prolonged storage?

Q. Methodological Answer :

- Analytical Techniques : Use HPLC-MS to confirm molecular weight (265.29 g/mol) and purity. Monitor degradation via shifts in retention time or new peaks .

- Spectroscopic Validation : Employ -NMR to identify key protons (e.g., pyrrolidinone carbonyls at δ ~170 ppm, thiol-linked acetic acid protons at δ ~3.5–4.0 ppm). Compare with published spectra of structurally related dioxopyrrolidinyl derivatives .

- Crystallographic Analysis : Single-crystal X-ray diffraction can resolve spatial arrangements of the phenyl-pyrrolidinone core, as demonstrated for analogous compounds .

What experimental approaches are suitable for probing the pH-dependent reactivity of the sulfanyl group?

Q. Methodological Answer :

- Kinetic Studies : Use UV-Vis spectroscopy to track thiol-disulfide exchange rates in buffered solutions (pH 2–12). Compare with control compounds lacking the acetic acid moiety .

- Potentiometric Titration : Determine the pKa of the sulfanyl group by titrating with NaOH (0.1 M) and monitoring pH shifts, referencing methods for thiol-containing acids .

- Oxidative Stability Assays : Expose the compound to HO or O under varying pH and quantify residual thiol via Ellman’s reagent (DTNB) .

How can conflicting bioactivity data for pyrrolidinone derivatives be systematically resolved?

Q. Methodological Answer :

- Standardized Assays : Perform dose-response curves across multiple cell lines (e.g., HEK293, HepG2) using MTT assays to minimize variability. Include positive controls (e.g., known enzyme inhibitors) .

- Target Validation : Use SPR (Surface Plasmon Resonance) to measure binding affinity to proposed targets (e.g., proteases), ensuring buffer compatibility with the compound’s solubility .

- Metabolomic Profiling : Apply LC-MS to identify off-target effects, as done in bacterial acetic acid studies, to distinguish direct activity from metabolic byproducts .

What strategies optimize solubility for in vitro studies of this hydrophobic compound?

Q. Methodological Answer :

- Co-Solvent Systems : Test DMSO (≤1% v/v) or ethanol to enhance solubility without cytotoxicity. Pre-saturate buffers to avoid precipitation .

- Ionization Control : Adjust buffer pH to >4.5 to exploit ionization of the acetic acid group (pKa ~2.5–4.5), improving aqueous solubility .

- Cyclodextrin Complexation : Use β-cyclodextrin (10–20 mM) to form inclusion complexes, a method validated for hydrophobic carboxylic acids .

How should enzymatic vs. non-enzymatic degradation pathways be distinguished?

Q. Methodological Answer :

- Heat-Inactivated Controls : Incubate samples with proteases/esterases preheated to 95°C for 10 minutes to denature enzymes. Compare degradation rates .

- Sterile vs. Non-Sterile Conditions : Monitor stability in autoclaved buffers to rule out microbial activity, as done in acetic acid metabolism studies .

- Inhibitor Studies : Add sodium azide (0.02% w/v) to suppress microbial growth in long-term stability assays .

What computational methods predict interaction sites for this compound in drug discovery?

Q. Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to targets (e.g., cysteine proteases), focusing on the sulfanyl and carbonyl groups as potential electrophilic warheads .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes in physiological pH conditions .

- QSAR Modeling : Corrogate thiol reactivity and logP values with bioactivity data from analogous pyrrolidinone derivatives .

How can researchers address discrepancies in reported synthetic yields for this compound?

Q. Methodological Answer :

- Reaction Monitoring : Use in situ FTIR to track carbonyl (1700–1750 cm) and thiol (2550–2600 cm) bands during synthesis .

- Purification Optimization : Compare column chromatography (silica gel, ethyl acetate/hexane) vs. recrystallization (ethanol/water) for yield improvements .

- Byproduct Analysis : Identify side products (e.g., disulfides) via LC-MS and adjust reaction conditions (e.g., inert atmosphere) to suppress oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.